molecular formula C9H17N3S B12889009 5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid

5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid

Cat. No.: B12889009
M. Wt: 199.32 g/mol
InChI Key: ACLXSFDBMAOJCS-UHFFFAOYSA-N
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Description

5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid is a heterocyclic compound that contains a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Amberlyst-70, which is a resinous, nontoxic, thermally stable, and cost-effective heterogeneous catalyst . The reaction is carried out under mild conditions, making it eco-friendly and efficient.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the pyrazole ring, where different substituents can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid is unique due to its specific structural features and the presence of the carbimidothioic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4,4-dimethyl-3-propan-2-yl-3H-pyrazole-2-carbothioamide

InChI

InChI=1S/C9H17N3S/c1-6(2)7-9(3,4)5-11-12(7)8(10)13/h5-7H,1-4H3,(H2,10,13)

InChI Key

ACLXSFDBMAOJCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C=NN1C(=S)N)(C)C

solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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